molecular formula C10H3F9N2 B574547 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole CAS No. 185412-89-9

2,4,6-Tris(trifluoromethyl)-1H-benzimidazole

Cat. No. B574547
M. Wt: 322.134
InChI Key: MEEVIQWEFKEULO-UHFFFAOYSA-N
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Description

“2,4,6-Tris(trifluoromethyl)-1H-benzimidazole” likely belongs to the class of benzimidazoles, which are bicyclic compounds consisting of fused benzene and imidazole rings . Trifluoromethyl groups (-CF3) are known for their high electronegativity and can significantly alter the properties of the molecules they are attached to .


Molecular Structure Analysis

The molecular structure of “2,4,6-Tris(trifluoromethyl)-1H-benzimidazole” would likely be characterized by the presence of a benzimidazole core with three trifluoromethyl groups attached at the 2, 4, and 6 positions of the benzene ring .


Chemical Reactions Analysis

The chemical reactivity of “2,4,6-Tris(trifluoromethyl)-1H-benzimidazole” would likely be influenced by the electron-withdrawing nature of the trifluoromethyl groups, which can activate the benzimidazole ring towards electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4,6-Tris(trifluoromethyl)-1H-benzimidazole” would be influenced by the presence of the trifluoromethyl groups and the benzimidazole core. For example, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .

Future Directions

The future research directions for “2,4,6-Tris(trifluoromethyl)-1H-benzimidazole” would likely involve exploring its potential applications, particularly in the field of medicinal chemistry, given the known biological activity of many benzimidazole derivatives .

properties

IUPAC Name

2,4,6-tris(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F9N2/c11-8(12,13)3-1-4(9(14,15)16)6-5(2-3)20-7(21-6)10(17,18)19/h1-2H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEVIQWEFKEULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F9N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659461
Record name 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(trifluoromethyl)-1H-benzimidazole

CAS RN

185412-89-9
Record name 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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